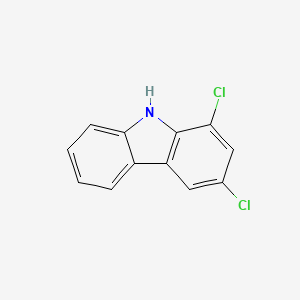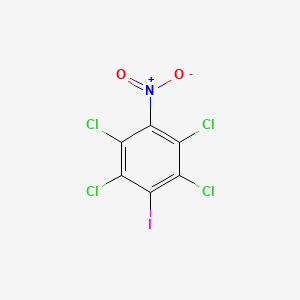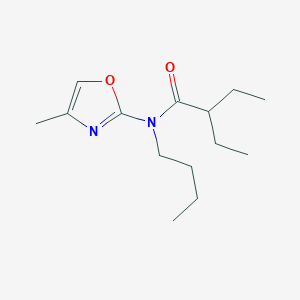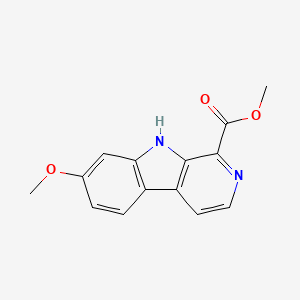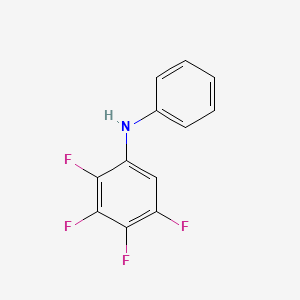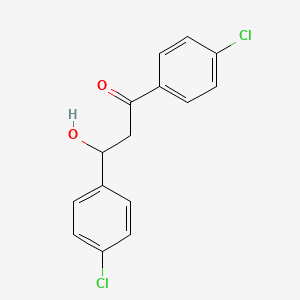
2,2'-(4-Methyl-1,3-phenylene)bis(1,3-dithiane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is an organic compound characterized by the presence of two 1,3-dithiane groups attached to a 4-methyl-1,3-phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane groups to thiol groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism by which 2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) exerts its effects involves interactions with specific molecular targets and pathways. The dithiane groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
2,2’-Bis(4-methylphenyl)-1,3-dithiane: Similar in structure but lacks the phenylene core.
2,2’-Bis(1,3-dithiane): Lacks the methyl and phenylene groups.
4-Methyl-1,3-phenylene bis(thiol): Contains thiol groups instead of dithiane groups.
Uniqueness
2,2’-(4-Methyl-1,3-phenylene)bis(1,3-dithiane) is unique due to the presence of both the 4-methyl-1,3-phenylene core and the 1,3-dithiane groups. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
特性
CAS番号 |
56752-73-9 |
|---|---|
分子式 |
C15H20S4 |
分子量 |
328.6 g/mol |
IUPAC名 |
2-[3-(1,3-dithian-2-yl)-4-methylphenyl]-1,3-dithiane |
InChI |
InChI=1S/C15H20S4/c1-11-4-5-12(14-16-6-2-7-17-14)10-13(11)15-18-8-3-9-19-15/h4-5,10,14-15H,2-3,6-9H2,1H3 |
InChIキー |
IOUFUTIEFUUUON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2SCCCS2)C3SCCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






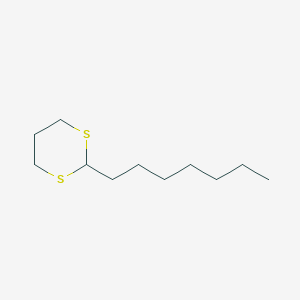
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
